molecular formula C6H2BrF2N3 B13693548 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole

7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B13693548
M. Wt: 234.00 g/mol
InChI Key: JNKLAQCXJHRWEU-UHFFFAOYSA-N
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Description

7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a fused aromatic triazole ring system substituted with bromine at position 7 and fluorine atoms at positions 5 and 4. This compound belongs to a class of nitrogen-containing heterocycles known for their stability, tunable electronic properties, and applications in pharmaceuticals, agrochemicals, and materials science . The presence of bromine and fluorine substituents introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable building block for further functionalization .

Properties

Molecular Formula

C6H2BrF2N3

Molecular Weight

234.00 g/mol

IUPAC Name

4-bromo-5,6-difluoro-2H-benzotriazole

InChI

InChI=1S/C6H2BrF2N3/c7-4-5(9)2(8)1-3-6(4)11-12-10-3/h1H,(H,10,11,12)

InChI Key

JNKLAQCXJHRWEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NNN=C21)Br)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole typically involves the bromination and fluorination of benzo[d][1,2,3]triazole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzo[d][1,2,3]triazole derivatives .

Scientific Research Applications

7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole

  • Substituents : Bromine (C7), chlorine (C6).
  • Molecular Weight : 232.47 g/mol .
  • Key Differences : Replacement of fluorine with chlorine increases molecular weight and polarizability. Chlorine’s larger atomic radius may enhance steric hindrance, affecting reactivity in substitution reactions compared to fluorine .

(b) 5-Bromo-1H-benzo[d][1,2,3]triazole

  • Substituents : Bromine (C5).

(c) 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole

  • Substituents : Bromothiophene groups (C4/C7), fluorine (C5/C6).
  • Molecular Weight : Higher due to bromothiophene moieties.
  • Key Differences : Extended π-conjugation from thiophene groups enhances absorption and emission properties, making this derivative suitable for optoelectronic applications .

Physicochemical Properties

(a) Thermal Stability

  • 7-Bromo-5,6-difluoro-1H-benzotriazole : Expected to exhibit high thermal stability (>300°C) due to strong C–F and C–Br bonds, similar to triazole derivatives reported in .
  • Comparison : A triazole-terpyridine hybrid with electron-withdrawing substituents demonstrated decomposition temperatures >315°C . Chlorine-substituted analogs (e.g., 7-bromo-6-chloro) may show slightly lower stability due to weaker C–Cl bonds .

(b) Photophysical Properties

  • Fluorine and bromine substituents induce bathochromic shifts in emission spectra by stabilizing excited states through electron-withdrawing effects. This contrasts with methyl- or methoxy-substituted triazoles, where electron-donating groups cause hypsochromic shifts .

Table 1: Comparative Analysis of Benzotriazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
7-Bromo-5,6-difluoro-1H-benzotriazole Br (C7), F (C5/C6) 232.47 (estimated) High thermal stability, SNAr reactivity Pharmaceutical intermediates
7-Bromo-6-chloro-1H-benzotriazole Br (C7), Cl (C6) 232.47 Moderate steric hindrance Antimicrobial agents
5-Bromo-1H-benzotriazole Br (C5) 198.02 Lower thermal stability Fluorescent probes
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro Br-thiophene (C4/C7), F ~500 (estimated) Extended π-conjugation Organic semiconductors

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